molecular formula C8H10N2O3 B1307448 4-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 3360-79-0

4-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No.: B1307448
CAS No.: 3360-79-0
M. Wt: 182.18 g/mol
InChI Key: ZSLKWYWZKYPLHX-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-2-nitrobenzenamine is an organic compound with the molecular formula C8H10N2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methylated amine group (-NHCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine typically involves the nitration of 4-methoxy-N-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation techniques to achieve the desired purity levels.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 4-methoxy-N-methyl-1,2-benzenediamine. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Methoxy-N-methyl-1,2-benzenediamine.

    Substitution: Depending on the nucleophile used, products can vary, such as 4-methoxy-N-methyl-2-aminobenzenamine.

Scientific Research Applications

4-Methoxy-N-methyl-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methyl-2-nitrobenzenamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, while the methylated amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 4-Methoxy-N-methyl-2-nitroaniline
  • 4-Methoxy-2-nitrobenzenamine
  • 4-Methoxy-2-nitroaniline

Comparison: 4-Methoxy-N-methyl-2-nitrobenzenamine is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a methylated amine group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group can enhance the compound’s electron-donating ability, while the nitro group can act as an electron-withdrawing group, influencing the compound’s overall reactivity and stability.

Properties

IUPAC Name

4-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLKWYWZKYPLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393589
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-79-0
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3360-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF was added NaH (12 mmol, 480 mg of a 60% dispersion in mineral oil) (exothermic, H2 evolution), affording a deep red slurry. After 15 min MeI (20 mmol, 1.2 mL) was added (exothermic). After 30 min the reaction was poured into a solution of brine and NaHCO3, resulting in formation of a bright orange precipitate. The slurry was filtered and the filter cake was washed with H2O. The solid was dried under reduced pressure, affording a bright orange solid. HPLC A: 1.77 min.
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1.68 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-nitro-phenylamine (5.0 g, 0.029 mol) in DMF (25 ml) was added NaH (0.9 g, 0.035 mol) at 0° C. and stirred at that temperature for 30 min. Methyl iodide (2.17 ml, 0.035 mol) was added and the resulting solution was stirred at room temperature for 30 min. The reaction was quenched with ice-water and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine dried over Na2SO4 and concentrated under vacuum to afford the title compound (4-methoxy-2-nitro-phenyl)-methyl-amine as a red solid. C8H10N2O3; 1H NMR (400 MHz, CDCl3), δ: 8.00 (brs, 1H), 7.62 (d, J=2.4 Hz, 1H), 7.18 (dd,1=9.2 Hz, J2=2.0 Hz, 1H), 6.82 (d, J=9.6 Hz, 1H), 3.81 (d, J=14.8 Hz, 3H), 3.02 (s, 3H). MS (M+1): 183.1.
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5 g
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0.9 g
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25 mL
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Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 8 was repeated, except that 2.0 g of N-t-butoxycarbonyl-N-methyl-4-methoxy-2-nitroaniline (prepared as described in Preparation 23) and 30 ml of a 4N solution of hydrogen chloride in 1,4-dioxane were used, to give 1.17 g of the title compound having an Rf value=0.62 (on thin layer chromatography on silica gel; developing solvent: a 1:5 by volume mixture of ethyl acetate and hexane).
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N-t-butoxycarbonyl-N-methyl-4-methoxy-2-nitroaniline
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